molecular formula C11H11N3O2 B11886155 Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate

Cat. No.: B11886155
M. Wt: 217.22 g/mol
InChI Key: SFNTUMKKWPXIPK-UHFFFAOYSA-N
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Description

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridines. The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor activity, enzymatic inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 1334541-86-4

Biological Activity Overview

The biological activities of this compound are primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound IDTargetIC₅₀ (nM)Remarks
81cPLK4<10Effective in HCT116 colon cancer model
82aPim-1, Pim-2, Pim-30.4 - 1.1Strong activity against multiple myeloma cells
83General640Balanced potency and stability

Enzymatic Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases.

Table 2: Enzymatic Inhibition Profiles

Compound IDEnzyme TargetIC₅₀ (nM)Selectivity
100FGFR1<4.1High
101FGFR2<30Moderate
102ERK1/2<20High

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole and pyridine rings significantly influence the biological activity of the compound. The presence of specific substituents can enhance potency and selectivity for targeted enzymes or receptors.

Case Studies

A series of case studies illustrate the effectiveness of this compound in preclinical models:

  • Case Study on Colon Cancer :
    • Objective : Evaluate the antitumor efficacy in HCT116 xenograft models.
    • Findings : Significant tumor size reduction was observed with an IC₅₀ value indicating potent activity.
  • Case Study on Multiple Myeloma :
    • Objective : Assess the cellular potency against KMS-12 BM cells.
    • Findings : The compound exhibited an IC₅₀ value of 1400 nM, demonstrating moderate effectiveness.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-(1-pyridin-2-ylimidazol-4-yl)acetate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)6-9-7-14(8-13-9)10-4-2-3-5-12-10/h2-5,7-8H,6H2,1H3

InChI Key

SFNTUMKKWPXIPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN(C=N1)C2=CC=CC=N2

Origin of Product

United States

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